5-Fluoroisoquinoline
Overview
Description
5-Fluoroisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compoundFluorinated isoquinolines are known for their biological activities and light-emitting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several synthetic methodologies for preparing 5-Fluoroisoquinoline:
Direct Fluorination: This method involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Precursor: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Industrial Production Methods
Industrial production methods for this compound are generally based on the above synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions
5-Fluoroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
5-Fluoroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated isoquinolines are explored for their potential use in drug development due to their unique bioactivities.
Mechanism of Action
The mechanism of action of 5-Fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact pathways and targets depend on the specific application, but common targets include enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound without the fluorine atom.
7-Fluoroisoquinoline: Another fluorinated derivative with the fluorine atom at a different position.
5,6,8-Trifluoroquinoline: A compound with multiple fluorine atoms on the quinoline ring.
Uniqueness
5-Fluoroisoquinoline is unique due to the specific position of the fluorine atom, which can significantly influence its chemical and biological properties. This positional isomerism can lead to differences in reactivity, binding affinity, and overall bioactivity compared to other fluorinated isoquinolines .
Biological Activity
5-Fluoroisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound (C9H6FN) is characterized by a fluorine atom attached to the isoquinoline ring system. This structural modification can influence its biological activity, enhancing its interaction with various biological targets.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Activity : It has shown promise in inhibiting the growth of various cancer cell lines.
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against bacterial strains.
- Tyrosine Kinase Inhibition : It displays activity against specific tyrosine kinases, which are crucial in cancer signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, Gokhale et al. synthesized a series of quinazolinone-based hybrids that exhibited significant anticancer activity against MCF-7 (breast cancer), HepG2 (liver cancer), and Vero (normal cell line) with IC50 values indicating low toxicity to normal cells compared to standard treatments like 5-fluorouracil .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
This compound derivative A | MCF-7 | 42.4 | |
This compound derivative B | HepG2 | 15.8 | |
This compound derivative C | Vero | 50.5 |
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it has been shown to inhibit tyrosine kinases such as VEGFR-1 and PDGFR-α, which are implicated in angiogenesis and cancer progression .
Case Study: Tyrosine Kinase Inhibition
A study evaluating the effect of this compound on various tyrosine kinases revealed that it exhibited high selectivity for VEGFR-1 and PDGFR-α while showing minimal activity against other kinases such as EGFR and FGFR-2 . This selectivity is crucial for developing targeted cancer therapies that minimize side effects.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Fluoroquinolones, a class of antibiotics that include compounds similar to this compound, have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . The introduction of a fluorine atom enhances the lipophilicity and bioavailability of these compounds, making them effective in treating infections.
Properties
IUPAC Name |
5-fluoroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPWGDDACXZRFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608052 | |
Record name | 5-Fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394-66-1 | |
Record name | 5-Fluoroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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